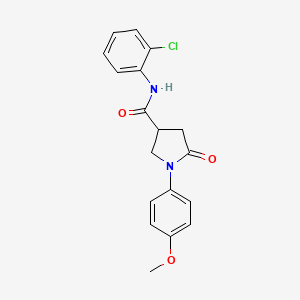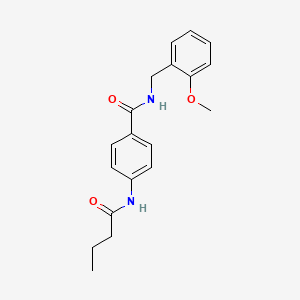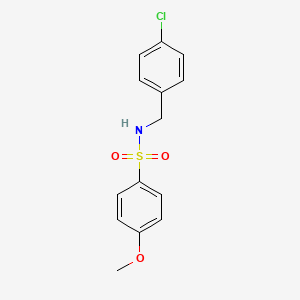
2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by its sulfonamide functional group attached to a benzene ring substituted with three methyl groups and a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the pentan-3-yl group. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The subsequent alkylation step involves the use of pentan-3-ylamine under controlled temperature and pH conditions to yield the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature regulation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Similar structure but lacks the pentan-3-yl group.
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure with a different alkyl group.
Uniqueness
2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H23NO2S |
|---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-13(7-2)15-18(16,17)14-11(4)8-10(3)9-12(14)5/h8-9,13,15H,6-7H2,1-5H3 |
InChI Key |
RDFMNSATDMOESM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169146.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11169157.png)

![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11169170.png)


![4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11169211.png)
![N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169222.png)
![Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169228.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11169237.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11169249.png)
